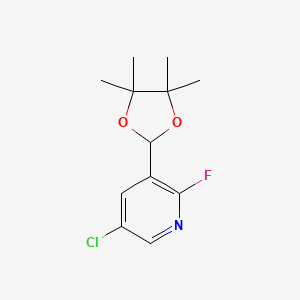
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridine
Descripción general
Descripción
The compound “5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridine” is a complex organic molecule. It is related to other compounds such as “2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” and “Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate” based on the search results .
Aplicaciones Científicas De Investigación
Structural and Conformational Analysis
The compound has been involved in studies for structural and conformational analysis. Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a boric acid ester intermediate with benzene rings, has been analyzed using various spectroscopic techniques and X-ray diffraction. This analysis aims to confirm molecular structures, understand conformational behavior, and investigate molecular electrostatic potential and frontier molecular orbitals. These insights are crucial for understanding the compound's properties and potential applications in various scientific domains (Huang et al., 2021).
Crystallographic Studies
Crystallographic studies have been conducted on related pyridinylboron derivatives to understand structural differences and chemical reactivity. These studies involve comparing the orientation of dioxaborolane rings with respect to the pyridine ring and analyzing bond angles of the BO2 group. Such research aids in elucidating the stability of compounds and understanding their chemical behavior, which is fundamental for applications in synthesis and material science (Sopková-de Oliveira Santos et al., 2003).
Herbicidal Applications
While not directly involving the exact chemical structure , related research has been conducted on 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring to understand their herbicidal activity. This research provides insights into the synthesis of such compounds and their potential applications in agriculture for weed control and crop safety (Tajik & Dadras, 2011).
Synthesis of Substituted Pyridines
Studies have also been conducted on the synthesis of polysubstituted and fused pyridines, providing insights into regioselective synthesis techniques and potential applications in various domains, including medicinal chemistry and material science (Song et al., 2016).
Propiedades
IUPAC Name |
5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2/c1-11(2)12(3,4)17-10(16-11)8-5-7(13)6-15-9(8)14/h5-6,10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZHAVFXHSNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=C(N=CC(=C2)Cl)F)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1429018.png)


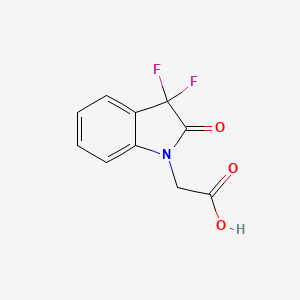
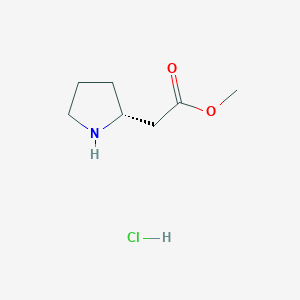
![2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid](/img/structure/B1429025.png)
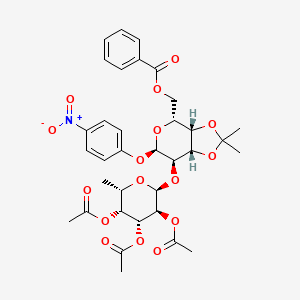

![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)
![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)
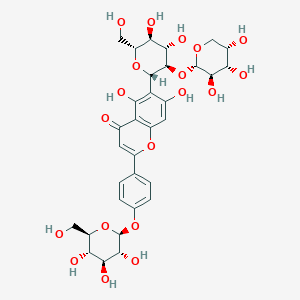
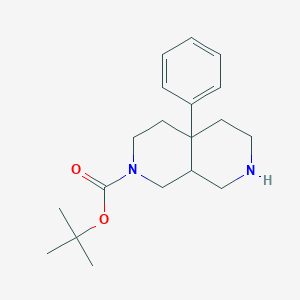
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)
